Cas no 62874-34-4 (1-ethyl-1H-benzimidazol-5-amine hydrochloride)

1-ethyl-1H-benzimidazol-5-amine hydrochloride structure
62874-34-4 structure
Product name:1-ethyl-1H-benzimidazol-5-amine hydrochloride
CAS No:62874-34-4
MF:C9H11N3
Molecular Weight:161.20374
CID:852896
PubChem ID:1507595

1-ethyl-1H-benzimidazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-1H-benzo[d]imidazol-5-amine
    • 1-Ethyl-1H-benzoimidazol-5-ylamine
    • 1H-Benzimidazol-5-amine, 1-ethyl-
    • 1-ethyl-1H-benzimidazol-5-amine
    • 1-Ethyl-1H-benzimidazol-5-amine hydrochloride
    • 1-ethylbenzimidazole-5-ylamine
    • AC1LTFQV
    • CTK6F0381
    • SBB005693
    • 1H-Benzimidazol-5-amine,1-ethyl-(9CI)
    • SCHEMBL15532209
    • ALBB-023910
    • AKOS000104844
    • STK734609
    • 5-amino-1-ethylbenzimidazole
    • 1-Ethyl-1H-benzimidazol-5-ylamine, AldrichCPR
    • AS-38947
    • 62874-34-4
    • 1H-benzimidazol-5-amine, 1-ethyl-, hydrochloride
    • 1-ethylbenzimidazol-5-amine
    • DTXSID50363652
    • 1H-Benzoimidazole, 5-amino-1-ethyl-
    • 1-ethyl-1H-benzimidazol-5-amine hydrochloride
    • MDL: MFCD05856573
    • インチ: InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3
    • InChIKey: JVESLFWSVWNBQV-UHFFFAOYSA-N
    • SMILES: CCN1C=NC2=C1C=CC(=C2)N

計算された属性

  • 精确分子量: 161.09543
  • 同位素质量: 161.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • XLogP3: 1.1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 352.3±34.0 °C at 760 mmHg
  • PSA: 43.84
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-ethyl-1H-benzimidazol-5-amine hydrochloride Security Information

1-ethyl-1H-benzimidazol-5-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E903068-100mg
1-ethyl-1H-benzimidazol-5-amine hydrochloride
62874-34-4
100mg
$ 160.00 2022-06-05
TRC
E903068-10mg
1-ethyl-1H-benzimidazol-5-amine hydrochloride
62874-34-4
10mg
$ 50.00 2022-06-05
Fluorochem
060066-1g
1-Ethyl-1H-benzoimidazol-5-ylamine
62874-34-4 95%
1g
£511.00 2022-03-01
A2B Chem LLC
AG70976-1g
1-Ethyl-1h-benzimidazol-5-amine hydrochloride
62874-34-4 >95%
1g
$648.00 2024-04-19
Chemenu
CM275436-5g
1-Ethyl-1H-benzo[d]imidazol-5-amine
62874-34-4 95%
5g
$825 2021-06-17
TRC
E903068-50mg
1-ethyl-1H-benzimidazol-5-amine hydrochloride
62874-34-4
50mg
$ 115.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020520-500mg
1-Ethyl-1H-benzoimidazol-5-ylamine
62874-34-4
500mg
2762CNY 2021-05-07
A2B Chem LLC
AG70976-10g
1-Ethyl-1h-benzimidazol-5-amine hydrochloride
62874-34-4 >95%
10g
$1828.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739459-1g
1-Ethyl-1h-benzo[d]imidazol-5-amine
62874-34-4 98%
1g
¥2812.00 2024-05-06
A2B Chem LLC
AG70976-25g
1-Ethyl-1h-benzimidazol-5-amine hydrochloride
62874-34-4 >95%
25g
$3078.00 2024-04-19

1-ethyl-1H-benzimidazol-5-amine hydrochloride 関連文献

1-ethyl-1H-benzimidazol-5-amine hydrochlorideに関する追加情報

1-Ethyl-1H-Benzimidazol-5-Amine Hydrochloride: A Comprehensive Overview

1-Ethyl-1H-benzimidazol-5-amine hydrochloride (CAS No: 62874-34-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as benzimidazole derivative, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzimidazole ring system with an ethyl group attached at the 1-position and an amino group at the 5-position, which contributes to its versatile reactivity and biological activity.

The synthesis of 1-ethyl-1H-benzimidazol-5-amine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. The use of microwave-assisted synthesis has been particularly beneficial, reducing reaction times while maintaining product quality.

One of the most notable aspects of benzimidazole derivatives is their ability to act as scaffolds in drug design. The benzimidazole ring system is known for its stability and ability to form hydrogen bonds, making it an ideal structure for incorporating various functional groups. In the case of 1-ethyl-1H-benzimidazol-5-amine hydrochloride, the amino group at the 5-position plays a crucial role in its biological activity, particularly in interactions with target proteins.

Recent studies have highlighted the potential of benzimidazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated. For instance, research published in *Nature Communications* demonstrated that benzimidazole derivatives can inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's disease.

In addition to its pharmacological applications, 1-Ethyl-1H-benzimidazol-5-Amine Hydrochloride has also found use in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property opens up new possibilities for its application in catalysis and sensor technology.

The compound's solubility properties are another area of active research. Understanding the solubility behavior of benzimidazole derivatives is critical for their formulation into drug delivery systems. Recent studies have employed computational methods to predict solubility trends, providing valuable insights into optimizing drug formulations.

Despite its promising applications, the development of benzimidazole derivatives into clinically approved drugs faces several challenges. One major hurdle is achieving selectivity for specific targets while minimizing off-target effects. Researchers are actively exploring strategies such as structure-based drug design and high-throughput screening to address these challenges.

In conclusion, 1-Ethyl-1H-benzimidazol-5-Amine Hydrochloride (CAS No: 62874-34-) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic and computational techniques, continue to drive innovation in both academic and industrial settings.

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